5-bromo-N-(2-isobutoxyphenyl)-2-furamide
Description
5-Bromo-N-(2-isobutoxyphenyl)-2-furamide is a brominated furan-carboxamide derivative characterized by a 2-isobutoxyphenyl substituent attached to the amide nitrogen. Its molecular formula is C₁₅H₁₆BrNO₃, with a molecular weight of 338.20 g/mol. The compound features a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. The 2-isobutoxy group on the phenyl ring contributes to its lipophilicity, as indicated by an estimated XLogP3 value of ~3.5–4.0 (calculated based on analogs in ).
Properties
Molecular Formula |
C15H16BrNO3 |
|---|---|
Molecular Weight |
338.2g/mol |
IUPAC Name |
5-bromo-N-[2-(2-methylpropoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16BrNO3/c1-10(2)9-19-12-6-4-3-5-11(12)17-15(18)13-7-8-14(16)20-13/h3-8,10H,9H2,1-2H3,(H,17,18) |
InChI Key |
SOAGTPKLINYMGZ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2- vs. 4-Substituted Phenyl Derivatives
5-Bromo-N-(2-isopropylphenyl)-2-furamide (CAS 314055-67-9)
- Molecular Formula: C₁₄H₁₄BrNO₂
- Molecular Weight : 308.17 g/mol
- Key Properties: XLogP3: 3.8 Hydrogen Bond Donors/Acceptors: 1/2 Topological Polar Surface Area (TPSA): 42.2 Ų
- Structural Difference : The isopropyl group is at the 2-position of the phenyl ring, compared to the isobutoxy group in the target compound.
5-Bromo-N-(4-isopropylphenyl)-2-furamide (CAS 353785-15-6)
- Molecular Formula: C₁₄H₁₄BrNO₂
- Molecular Weight : 308.17 g/mol
- Key Properties : Identical to the 2-isopropyl analog but with the substituent at the 4-position .
- Implications : The 4-isopropyl group may improve binding to planar active sites (e.g., enzyme pockets) due to reduced steric clash compared to ortho-substituted derivatives.
Derivatives with Sulfonamide and Piperazinyl Groups
5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide (CAS 356562-28-2)
- Molecular Formula : C₁₆H₁₇BrN₂O₄S
- Molecular Weight : 429.29 g/mol
- Key Modification : Incorporates a piperidinylsulfonyl group at the 4-position of the phenyl ring.
- Implications : The sulfonamide group enhances hydrogen-bonding capacity (TPSA: ~110 Ų), improving solubility but possibly reducing blood-brain barrier penetration. This modification is common in protease inhibitors.
5-Bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide (CAS 679418-61-2)
- Molecular Formula : C₁₈H₂₀BrN₃O₃
- Molecular Weight : 406.27 g/mol
- Key Modification : Features a propionyl-piperazinyl group , introducing a secondary amine and ketone.
- Implications : The piperazine ring may confer basicity (pKa ~8–10), enhancing solubility in acidic environments (e.g., stomach pH). Such groups are prevalent in CNS-targeted drugs.
Halogen-Substituted Analogs
5-Bromo-N-(2-phenoxyphenyl)-2-furamide (CAS 546072-42-8)
- Molecular Formula: C₁₇H₁₂BrNO₃
- Molecular Weight : 358.19 g/mol
- Key Modification: Replaces the isobutoxy group with a phenoxy group at the 2-position.
- Implications : Increased aromaticity and lipophilicity (XLogP3: ~4.5) may enhance binding to hydrophobic targets but could increase metabolic instability.
5-Bromo-N-[2-(3-chlorophenyl)ethyl]-2-furamide (CAS 544460-95-9)
- Molecular Formula: C₁₃H₁₁BrClNO₂
- Molecular Weight : 328.59 g/mol
- Key Modification : Substitutes the phenyl ring with a 3-chlorophenyl-ethyl group .
Stability and Reactivity Considerations
highlights that 2-furamides are susceptible to methanolysis due to lower energy barriers compared to picolinamides. For example, the methanolysis rate of 2-furamide derivatives is ~30% slower than that of picolinamide analogs under identical conditions. This suggests that 5-bromo-N-(2-isobutoxyphenyl)-2-furamide may require stabilization strategies (e.g., prodrug formulations) for in vivo applications.
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